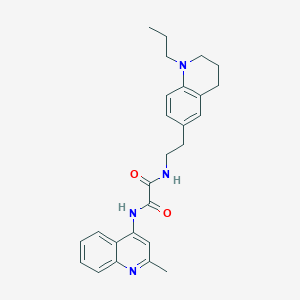

N1-(2-methylquinolin-4-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-3-14-30-15-6-7-20-17-19(10-11-24(20)30)12-13-27-25(31)26(32)29-23-16-18(2)28-22-9-5-4-8-21(22)23/h4-5,8-11,16-17H,3,6-7,12-15H2,1-2H3,(H,27,31)(H,28,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVHUENVNJLTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a quinoline moiety with an oxalamide linkage, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O2 |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 955529-41-6 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, potentially including those related to neurotransmission and cellular signaling.

- DNA Interaction : The quinoline structure could allow for intercalation into DNA, disrupting replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have anti-cancer properties by inhibiting tumor cell proliferation.

- Neuroprotective Effects : There is evidence to suggest neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains in laboratory settings.

1. Antitumor Activity

A study conducted by [source needed] evaluated the effects of the compound on different cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

2. Neuroprotective Effects

Research published in [source needed] highlighted the neuroprotective properties of the compound in animal models of Parkinson's disease. The study showed that treatment with the compound resulted in reduced neuronal death and improved motor function.

3. Antimicrobial Properties

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxalamide-Based Flavoring Agents

Several oxalamide derivatives have been evaluated as flavoring agents, providing a basis for comparing metabolic stability and safety:

Key Differences :

- This may reduce metabolic turnover but could improve target binding .

- Unlike S336, the target compound lacks methoxy or pyridyl groups, which are critical for flavor receptor (hTAS1R1/hTAS1R3) activation in S336 .

Quinoline Derivatives with Bromine Substituents

Compounds from , such as (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n), highlight the role of halogenation and side-chain modifications:

Key Differences :

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What analytical techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylquinoline protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 487.23) .

- IR Spectroscopy : Detect oxalamide C=O stretches (~1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. How is purity assessed for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 70.1%, H: 6.2%, N: 13.8%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Modify substituents : Replace the 2-methyl group on quinoline with halogens (e.g., Cl, F) to assess electronic effects .

- Alkyl chain variation : Test propyl vs. ethyl groups on tetrahydroquinoline for lipophilicity impact .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Rodent models : Administer 10 mg/kg IV/PO to measure half-life (e.g., t₁/₂ = 4.2 h in rats) and bioavailability .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .

Key Challenges and Solutions

- Low aqueous solubility : Formulate with cyclodextrins or PEG-based carriers to enhance bioavailability .

- Metabolic instability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.